3,3'-[anthracene-9,10-diylbis(methanediylsulfanediyl)]bis(4-methyl-4H-1,2,4-triazole)
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Overview
Description
4-METHYL-3-{[(10-{[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}ANTHRACEN-9-YL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOLE is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. These compounds are known for their broad range of biological activities, including antimicrobial, antifungal, anticancer, and antiviral properties .
Preparation Methods
The synthesis of 4-METHYL-3-{[(10-{[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}ANTHRACEN-9-YL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOLE involves multiple steps. One common method is the cycloaddition reaction between aryl diazonium salts and isocyanides . This method is highly efficient and yields the desired triazole derivatives. Industrial production methods often involve the use of catalytic systems to enhance the reaction efficiency and yield .
Chemical Reactions Analysis
4-METHYL-3-{[(10-{[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}ANTHRACEN-9-YL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOLE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include ethyl bromoacetate and other halogenated compounds . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promising anticancer, antimicrobial, and antiviral activities . Its ability to form hydrogen bonds with different targets makes it a valuable scaffold for drug development .
Mechanism of Action
The mechanism of action of 4-METHYL-3-{[(10-{[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}ANTHRACEN-9-YL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOLE involves its interaction with various enzymes and receptors in the biological system. The triazole ring facilitates the formation of non-covalent bonds with these targets, leading to the inhibition of specific biological pathways . This compound has been shown to target aromatase enzymes, which are involved in the biosynthesis of estrogens .
Comparison with Similar Compounds
Similar compounds include other triazole derivatives such as fluconazole, voriconazole, and letrozole . These compounds share the triazole ring structure but differ in their specific substituents and biological activities. 4-METHYL-3-{[(10-{[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}ANTHRACEN-9-YL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOLE is unique due to its specific molecular structure, which imparts distinct biological properties and potential therapeutic applications .
Properties
Molecular Formula |
C22H20N6S2 |
---|---|
Molecular Weight |
432.6 g/mol |
IUPAC Name |
4-methyl-3-[[10-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]anthracen-9-yl]methylsulfanyl]-1,2,4-triazole |
InChI |
InChI=1S/C22H20N6S2/c1-27-13-23-25-21(27)29-11-19-15-7-3-5-9-17(15)20(18-10-6-4-8-16(18)19)12-30-22-26-24-14-28(22)2/h3-10,13-14H,11-12H2,1-2H3 |
InChI Key |
BRIYJTXUCCXKNA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NN=C1SCC2=C3C=CC=CC3=C(C4=CC=CC=C42)CSC5=NN=CN5C |
Origin of Product |
United States |
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